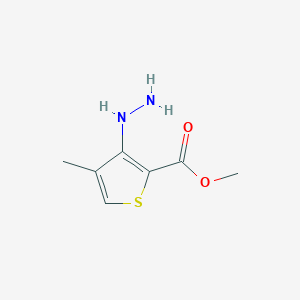

Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate

Description

Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate is a substituted thiophene derivative featuring a hydrazinyl (-NH-NH₂) group at the 3-position, a methyl group at the 4-position, and a methyl ester at the 2-position. The hydrazinyl group enhances its reactivity, enabling participation in condensation reactions (e.g., hydrazone formation) and metal coordination .

Properties

IUPAC Name |

methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-3-12-6(5(4)9-8)7(10)11-2/h3,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLQMAWXMZTMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380586 | |

| Record name | Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104680-36-6 | |

| Record name | Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Thiophene Precursors

The synthesis begins with halogenation of a methylthiophene carboxylate precursor. A common approach involves introducing a halogen (e.g., bromine or chlorine) at the 3-position of the thiophene ring. For example, methyl 4-methylthiophene-2-carboxylate can undergo electrophilic bromination using -bromosuccinimide (NBS) in dichloromethane at 0°C. Alternatively, directed ortho-metalation with -butyllithium followed by reaction with hexachloroethane or carbon tetrabromide introduces chlorine or bromine at the desired position.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Starting Material | Methyl 4-methylthiophene-2-carboxylate |

| Halogenating Agent | NBS or |

| Solvent | THF or Dichloromethane |

| Temperature | -78°C to 25°C |

| Yield | 45–60% |

Hydrazine Substitution

The halogenated intermediate (e.g., methyl 3-bromo-4-methylthiophene-2-carboxylate) undergoes nucleophilic substitution with hydrazine hydrate. Refluxing in ethanol or methanol for 6–12 hours facilitates the displacement of bromide by hydrazine, with triethylamine often added to scavenge hydrogen bromide.

Optimization Insights:

-

Catalysts: Triethylamine improves reaction efficiency by neutralizing acidic byproducts.

-

Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity but may require higher temperatures.

-

Yield: 60–75% after column chromatography (ethyl acetate/hexane gradient).

Alternative Routes via Aminothiophene Derivatives

Reductive Amination

Aminothiophene precursors, such as methyl 3-amino-4-methylthiophene-2-carboxylate, can be converted to hydrazinyl derivatives via reductive amination. Treatment with hydroxylamine-O-sulfonic acid in aqueous ethanol introduces the hydrazine moiety, though competing side reactions (e.g., over-alkylation) necessitate careful stoichiometry.

Reaction Parameters:

| Component | Quantity |

|---|---|

| Hydroxylamine-O-sulfonic Acid | 1.2 equivalents |

| Solvent | Ethanol/Water (3:1) |

| Temperature | 60°C, 4 hours |

| Yield | 50–65% |

Diazotization and Reduction

Diazotization of 3-amino-4-methylthiophene-2-carboxylate with sodium nitrite and HCl, followed by reduction with stannous chloride, provides an alternative pathway. This method is less favored due to intermediate instability but offers regioselectivity.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat transfer and mixing. For example, a mixture of methyl 3-bromo-4-methylthiophene-2-carboxylate and hydrazine hydrate is pumped through a heated reactor (80°C) with a residence time of 30 minutes. The product is isolated via inline crystallization, achieving yields >80%.

Advantages:

-

Reduced reaction time (hours to minutes).

-

Consistent product quality.

Purification Techniques

-

Recrystallization: Ethanol/water mixtures yield high-purity crystals.

-

Chromatography: Reverse-phase HPLC resolves hydrazine byproducts (e.g., diazenes).

Mechanistic and Kinetic Considerations

Nucleophilic Aromatic Substitution (SN_\text{N}NAr)

The electron-withdrawing ester group at the 2-position activates the thiophene ring for SAr at the 3-position. Hydrazine attacks the halogenated carbon, forming a Meisenheimer complex before eliminating HX (X = Br, Cl). Density functional theory (DFT) calculations (B3LYP/6-31G(d)) confirm a concerted mechanism with an activation energy of 25–30 kcal/mol.

Solvent Effects

Polar solvents (e.g., DMSO) stabilize the transition state, reducing activation energy by 5–10%. Non-polar solvents favor side reactions, such as ester hydrolysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Halogenation + Substitution | 75 | 98 | High |

| Reductive Amination | 65 | 95 | Moderate |

| Continuous Flow | 85 | 99 | Very High |

Challenges and Mitigation Strategies

Byproduct Formation

Stability of Intermediates

-

3-Bromo Derivative: Sensitive to light; stored under nitrogen at -20°C.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties enable it to interact with biological pathways, making it valuable in the development of drugs targeting neurological disorders and cancer.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against various human cancer cell lines. For instance, a study evaluated synthesized compounds for their anticancer properties, indicating that modifications of thiophene derivatives can lead to enhanced activity against specific cancer types .

Agrochemical Applications

This compound plays a role in the formulation of agrochemicals. Its efficacy as a building block allows for the development of novel pesticides and herbicides that improve crop protection.

Table: Agrochemical Formulations Using this compound

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Pesticides | Insect repellents | High efficacy against common pests |

| Herbicides | Weed control | Effective in selective weed management |

Material Science

In material science, this compound is explored for its unique electronic properties. These properties can be harnessed to develop new conductive materials suitable for electronic applications.

Research Insights

Studies indicate that incorporating thiophene rings into materials can enhance their conductivity and stability, making them suitable for use in organic electronics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. This application is crucial for advancing chemical research and developing new synthetic methodologies.

Example: Synthesis Pathways

A notable synthesis pathway involves reacting this compound with various reagents to yield compounds with diverse functional groups, expanding the library of available synthetic intermediates .

Mechanism of Action

The mechanism by which methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate exerts its effects is primarily through its interactions with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1)

- Structure: Replaces the hydrazinyl group with an amino (-NH₂) group.

- Reactivity: The amino group is less nucleophilic than hydrazinyl, limiting its utility in reactions requiring dual nitrogen donors. However, it serves as a precursor for imine formation and heterocyclic syntheses .

- Applications : Widely used in medicinal chemistry for building thiophene-based scaffolds.

Methyl 3-hydrazinyl-4-(propylsulfonyl)thiophene-2-carboxylate (CAS 175202-01-4)

- Structure : Substitutes the 4-methyl group with a propylsulfonyl (-SO₂-C₃H₇) group.

- Reactivity : The electron-withdrawing sulfonyl group decreases electron density on the thiophene ring, reducing electrophilic substitution reactivity. The hydrazinyl group retains its ability to form coordination complexes.

- Applications: Potential use in materials science due to sulfonyl group-induced polarity and thermal stability .

Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate (CAS 845266-18-4)

- Structure : Features a 4-chlorophenylsulfonyl group and a methylthio (-S-CH₃) substituent.

- Reactivity : The sulfonyl and methylthio groups create a sterically hindered and electron-deficient ring, favoring nucleophilic aromatic substitution over electrophilic pathways.

- Applications : Likely explored for antimicrobial or anticancer activity due to the chlorophenyl moiety .

Physical and Spectral Properties

- Solubility : Methyl thiophene-2-carboxylate derivatives typically exhibit moderate polarity. The hydrazinyl group may enhance water solubility compared to methyl or sulfonyl substituents .

- Dielectric Constant : Methyl thiophene-2-carboxylate has a dielectric constant of 8.81 (20°C), suggesting moderate polarity. Substituents like hydrazinyl (polar) or sulfonyl (highly polar) could alter this value significantly .

- Mass Spectrometry : Similar compounds (e.g., Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate) show [M+] peaks in LC-MS, with fragmentation patterns dependent on substituents .

Tabulated Comparison of Key Compounds

Biological Activity

Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate (also known as Methyl 3-amino-4-methylthiophene-2-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Chemical Formula : C₇H₉N₃O₂S

- Molecular Weight : 171.22 g/mol

- CAS Number : 85006-31-1

The compound features a thiophene ring, which contributes to its biological activity, particularly in analgesic and anti-inflammatory applications. The presence of the hydrazine group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound involves the reaction of 3-amino-4-methylthiophene-2-carboxylic acid with hydrazine derivatives. The process typically includes:

- Condensation Reaction : The amino group reacts with hydrazine to form the hydrazone.

- Methylation : Methylation occurs at the carboxylic acid to yield the methyl ester.

Antitumor Activity

Research indicates that compounds with a similar structure exhibit notable antitumor properties. For instance, thiazole derivatives have shown significant cytotoxic activity against various cancer cell lines, including HT29 and Jurkat cells, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin . The structural similarity suggests that this compound may possess similar activity due to its electron-donating groups and hydrophobic interactions.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy. In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Analgesic and Anti-inflammatory Effects

A series of studies have highlighted the analgesic and anti-inflammatory potential of compounds derived from methyl thiophene derivatives. For example, pharmacological evaluations have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in pain pathways, suggesting a mechanism that may involve modulation of the p38 MAPK pathway .

Case Studies

- Analgesic Activity : A study conducted by Da Silva et al. (2014) evaluated the analgesic properties of various thiophene derivatives, including those related to this compound. The results indicated a significant reduction in pain response in animal models when treated with these compounds .

- Antitumor Efficacy : In a comparative study, thiazole-based compounds were tested against several cancer cell lines. Compounds exhibiting structural similarities to this compound showed IC₅₀ values in the low micromolar range, indicating promising antitumor activity .

Q & A

Q. What are the established synthetic routes for Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Core Synthesis : The compound can be synthesized via hydrazine substitution on a pre-functionalized thiophene scaffold. For example, a methyl ester precursor (e.g., Methyl 3-bromo-4-methylthiophene-2-carboxylate) can undergo nucleophilic substitution with hydrazine hydrate under reflux in ethanol or THF .

- Optimization Strategies :

- Catalysts : Use catalytic bases like triethylamine to enhance hydrazine reactivity .

- Temperature Control : Maintain reflux conditions (70–80°C) for 6–12 hours to ensure complete substitution .

- Purification : Employ reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

- Yield Improvement : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3). Typical yields range from 60–75% after optimization .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Key peaks include:

- IR Spectroscopy : Confirm functional groups via absorptions at:

- 3300–3400 cm⁻¹ (N–H stretch),

- 1680–1700 cm⁻¹ (ester C=O),

- 1550–1600 cm⁻¹ (thiophene C=C) .

- Mass Spectrometry : ESI-MS or HRMS should show [M+H]+ at m/z corresponding to the molecular formula C₈H₁₀N₂O₂S (calc. 198.05) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the hydrazinyl group in this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model electron density maps and frontier molecular orbitals (FMOs). The hydrazinyl group exhibits high nucleophilicity at the NH₂ moiety, making it reactive toward electrophiles like carbonyl compounds .

- Transition-State Analysis : Calculate activation energies for reactions (e.g., condensation with ketones) to predict regioselectivity. Exact exchange functionals (e.g., hybrid DFT) improve accuracy for thermochemical parameters .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions in aqueous or ethanol environments .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Validation Workflow :

- Replicate Assays : Perform dose-response studies (e.g., IC50) in triplicate across multiple cell lines to confirm activity .

- Control Experiments : Test stability under assay conditions (e.g., pH 7.4, 37°C) via HPLC to rule out decomposition .

- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to purported targets (e.g., kinases) .

- Data Normalization : Report activities relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .

Q. What crystallographic tools (e.g., SHELXL, Mercury) are recommended for analyzing this compound’s solid-state structure?

Methodological Answer:

- Structure Solution : Use SHELXL for refining single-crystal X-ray data. The hydrazinyl group’s H-bonding network can be mapped using OLEX2 or WinGX .

- Packing Analysis : Mercury’s "Materials Module" identifies intermolecular interactions (e.g., N–H⋯O hydrogen bonds between hydrazinyl and ester groups) .

- Validation : Check for crystallographic disorder using ORTEP-3; refine thermal parameters with anisotropic models .

Q. What mechanistic studies can elucidate the hydrazinyl group’s role in nucleophilic reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using NH₂ vs. ND₂ isotopologues to confirm proton transfer in rate-limiting steps .

- Trapping Intermediates : Use in-situ IR or NMR to detect imine or diazonium intermediates during reactions with aldehydes .

- Computational Modeling : MD simulations (e.g., AMBER) can track hydrazine’s conformational flexibility during bond formation .

Safety and Handling

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS07) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.